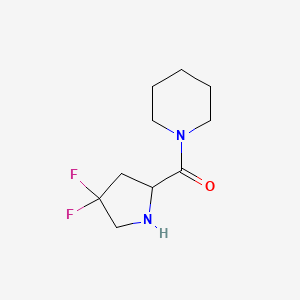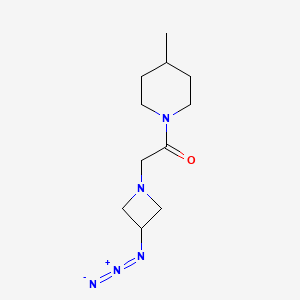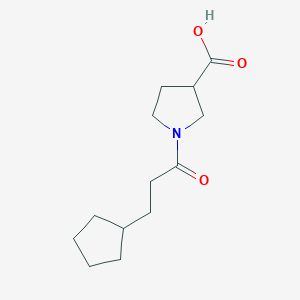
1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸
説明
1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸: は、複雑なペプチドの構築のためのビルディングブロックとしての役割を果たすため、ペプチド合成において使用されます。 この化合物の構造により、ペプチド鎖にシクロペンチル基を導入することができ、安定性、結合親和性、生物活性など、ペプチドの特性を大幅に変える可能性があります .
創薬
創薬において、この化合物は、生物学的に活性な化合物の開発のための汎用性の高い足場として役立ちます。 ピロリジン環は、多くの医薬品に見られる共通の特徴であり、分子の立体化学に寄与し、3次元的な被覆を強化します。これは、生物学的標的との相互作用に不可欠です .
酵素的加水分解抵抗性
この化合物は、酵素的加水分解に対してより抵抗性のあるオピオイドペプチドにおける潜在的なアナログとして同定されています。 この特性により、より長持ちする治療薬の開発のための貴重な候補となります .
金属有機構造体(MOF)
キラルピロリジン官能化MOFは、1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸などのピロリジンの誘導体を利用して、不均一系触媒作用と生物系における触媒プロセスの探求における潜在的な用途を持つフレームワークを作成します .
有機触媒
この化合物のピロリジンコアは、有機触媒において重要な役割を果たし、様々な不斉反応に対する効率的で汎用性の高い触媒として作用することができます。 これは、医薬品の作成において重要な、光学活性化合物の合成において特に関連しています .
生物活性モジュレーション
1-(3-シクロペンチルプロパノイル)ピロリジン-3-カルボン酸を含むピロリジン誘導体は、生物活性をモジュレートする能力について調査されています。 それらは、新しい薬物候補の特定の生物学的プロファイルを設計する上で重要な、立体因子と構造活性相関への影響について調査されています .
溶液相ペプチド合成
この化合物は、溶液相ペプチド合成に適しており、液体媒体中でペプチドに組み込むことができます。 この方法は、固相法では生成が難しいペプチドの合成に有利です .
特性
IUPAC Name |
1-(3-cyclopentylpropanoyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(6-5-10-3-1-2-4-10)14-8-7-11(9-14)13(16)17/h10-11H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGZTCHSVZKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


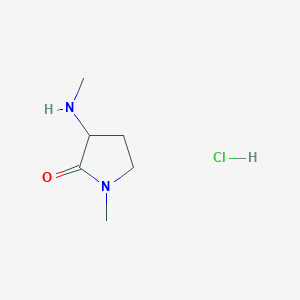
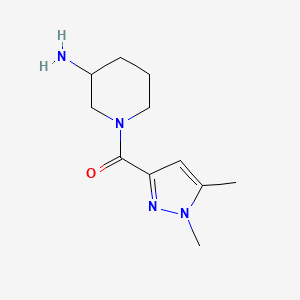
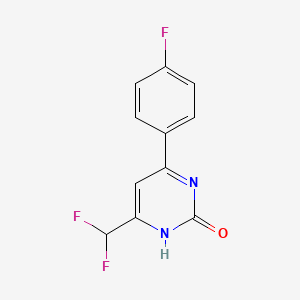
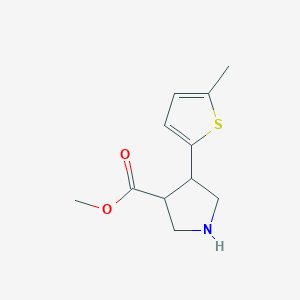
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
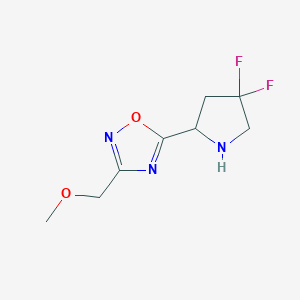
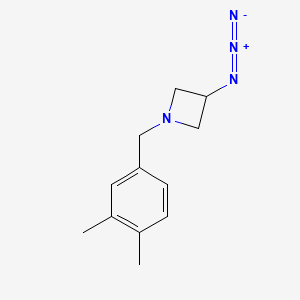

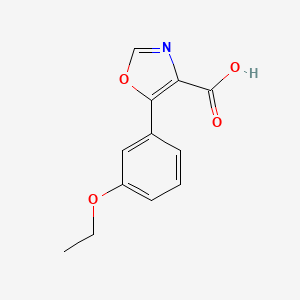
![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)

![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)
